

Technical Guide: Solubility & Stability of 4-Fluoropicolinimidamide

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Compound of Interest

Compound Name: 4-Fluoropicolinimidamide

CAS No.: 1179533-74-4

Cat. No.: B13019582

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Executive Summary & Chemical Identity

4-Fluoropicolinimidamide is a functionalized pyridine intermediate characterized by a highly basic amidine group. Its solubility profile is strictly governed by its protonation state. In drug development, it is almost exclusively handled as the Hydrochloride (HCl) salt to ensure stability and aqueous solubility.

- IUPAC Name: 4-Fluoro-2-pyridinecarboximidamide
- Common Salt Form: Hydrochloride (1:1)[1]
- CAS Number (HCl salt): Typically referenced as 1093386-45-8 or similar derivatives in patent literature (e.g., Betrixaban synthesis).
- Molecular Formula:
(Salt)
- Key Application: Nucleophilic building block for anticoagulant synthesis (e.g., Betrixaban).

Physicochemical Profile & Solubility Mechanics

The Salt vs. Free Base Dichotomy

Understanding the form of your material is the single most critical factor in solubility.

Feature	Hydrochloride Salt (Standard)	Free Base (Reactive Species)
State	Crystalline Solid	Amorphous / Oil (often unstable)
Water Solubility	High (Ionic dipole interactions)	Low (Precipitates at pH > 10)
DMSO Solubility	Very High (>100 mg/mL)	High
Stability	Stable at RT (Desiccated)	Prone to rapid hydrolysis

Solubility in DMSO (Dimethyl Sulfoxide)

Solubility Potential: High (> 50 mg/mL typically). Mechanism: DMSO is a polar aprotic solvent that effectively solvates the cationic amidinium core (

) through strong dipole-dipole interactions without donating protons. Critical Risk (Hygroscopicity): DMSO is highly hygroscopic. Absorbed atmospheric water will initiate hydrolysis of the amidine to the amide (4-fluoropicolinamide), a "dead" impurity that terminates synthesis chains.

- Recommendation: Use anhydrous DMSO (≤ 50 ppm water) and store under argon/nitrogen.

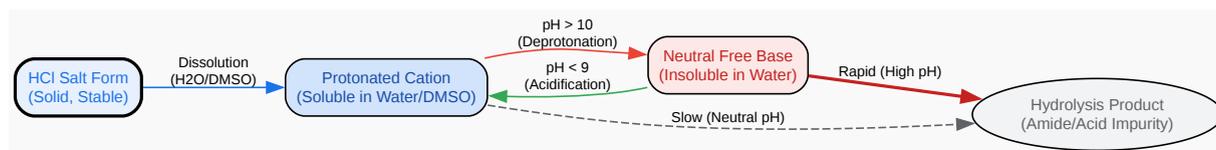
Solubility in Water

Solubility Potential: pH-Dependent. Mechanism:

- Acidic to Neutral (pH < 7): The amidine group (pKa \approx 11-12) is fully protonated. The molecule exists as a soluble cation.
- Basic (pH > 10): The molecule deprotonates to the neutral free base. Aqueous solubility drops drastically, leading to precipitation or oiling out. Hydrolysis Risk: In aqueous solution, the amidine carbon is electrophilic. Water attacks this carbon, releasing ammonia and forming the carboxylic acid/amide derivative. This reaction is base-catalyzed.

Visualization: Stability & Solubility Equilibrium

The following diagram illustrates the critical equilibria governing the behavior of **4-Fluoropicolinimidamide** in solution.



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Caption: Figure 1. Solubility and stability pathways. Note the high risk of irreversible hydrolysis in basic aqueous conditions.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (DMSO)

Objective: Create a 100 mM stock solution for biological assays or synthesis, minimizing degradation.

- Calculate Mass: For 10 mL of 100 mM stock (MW of HCl salt \approx 175.59 g/mol):
- Solvent Prep: Use Anhydrous DMSO (Grade: \geq 99.9%, Water <50 ppm). If the bottle has been opened previously, dry over 3Å molecular sieves for 24 hours.
- Dissolution:
 - Weigh 175.6 mg of the HCl salt into a sterile, amber glass vial (protect from light).
 - Add 10 mL Anhydrous DMSO.
 - Vortex for 30-60 seconds. The salt should dissolve rapidly at room temperature.
- Storage: Aliquot immediately into single-use vials (to avoid freeze-thaw cycles). Store at -20°C.

- Shelf Life: 6 months at -20°C; <24 hours at Room Temp (due to hygroscopicity).

Protocol B: Aqueous Solubility Determination (Shake-Flask)

Objective: Determine the thermodynamic solubility limit in aqueous buffer.

- Buffer Selection: Prepare 0.1M Phosphate Buffer (pH 7.4) and 0.1M Carbonate Buffer (pH 10.0).
- Saturation: Add excess solid (approx. 10 mg) to 1 mL of buffer in an HPLC vial.
- Equilibration: Shake at 25°C for 24 hours.
- Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).
- Analysis: Quantify filtrate concentration via HPLC-UV (254 nm).
 - Expected Result pH 7.4: High solubility (>10 mg/mL).
 - Expected Result pH 10.0: Low solubility (precipitation of free base).

Quantitative Data Summary

Solvent System	Predicted Solubility (HCl Salt)	Predicted Solubility (Free Base)	Stability Risk
Anhydrous DMSO	High (>100 mg/mL)	High (>50 mg/mL)	Low (if dry)
Water (pH 2.0 - 6.0)	High (>50 mg/mL)	N/A (converts to salt)	Low
PBS (pH 7.4)	Moderate-High (>10 mg/mL)	Moderate	Moderate (Hydrolysis over days)
Basic Buffer (pH > 10)	N/A (Deprotonates)	Low (<1 mg/mL)	Critical (Rapid Hydrolysis)
Ethanol	Moderate	High	Low

Troubleshooting & Best Practices

"Oiling Out" in Synthesis

Symptom: During aqueous workup, the product forms a sticky oil at the bottom of the flask.

Cause: The pH is too high, generating the free base which is insoluble in water but not crystalline. Solution:

- Acidify the aqueous layer to $\text{pH} < 4$ using 1N HCl.
- The oil should redissolve as the cation.
- Lyophilize (freeze-dry) to recover the solid HCl salt. Do not use heat to evaporate water, as this accelerates hydrolysis.

HPLC Peak Splitting

Symptom: Two peaks appear in HPLC analysis of the stock solution. Cause: Hydrolysis has occurred.^[2] The second peak is likely 4-fluoropicolinamide. Verification: Check the mass spectrum.

- Parent (Amidine): $M+1 \approx 140$ (Free base mass)
- Impurity (Amide): $M+1 \approx 141$ (Hydrolysis adds +1 Da mass unit shift: $-\text{NH} + \text{O}$).

References

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